1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone
Beschreibung
This compound is available through suppliers like BenchChem, and it is often used in research and industrial applications.
Eigenschaften
Molekularformel |
C21H19N3OS |
|---|---|
Molekulargewicht |
361.5g/mol |
IUPAC-Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C21H19N3OS/c1-15-12-13-22-21(23-15)26-14-20(25)24-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)24/h2-9,12-13H,10-11,14H2,1H3 |
InChI-Schlüssel |
IHGQPXWGPUIVHG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Kanonische SMILES |
CC1=NC(=NC=C1)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Adding Acid to a Solid Metal or Base: This method involves adding a dilute acid to a solid metal, insoluble base, or carbonate, heating the mixture, and then filtering and crystallizing the product.
Reacting a Dilute Acid and Alkali: This method involves mixing a dilute acid with an alkali to form the desired salt, followed by filtration and crystallization.
Analyse Chemischer Reaktionen
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another and can be facilitated by reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. Computational methods and bioinformatics tools like MAVEN can predict its targets and elucidate its mechanism of action by analyzing transcriptomic and proteomic data . This compound may modulate specific signaling pathways and transcription factors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone can be compared with other similar compounds available in chemical libraries. Similar compounds can be identified using structure and ID search tools provided by suppliers like ChemBridge . These tools allow researchers to find compounds with similar structures and properties, facilitating comparative studies.
Some similar compounds include:
- ChemBridge ID 5634889
- ChemBridge ID 83206754
These compounds share structural similarities with this compound but may have different chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
